molecular formula C19H31BN2O3 B12341202 1,1-Diisopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

1,1-Diisopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B12341202
M. Wt: 346.3 g/mol
InChI Key: HWVCBVWZKJJTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diisopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a chemical compound with the molecular formula C19H31BN2O3. It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is primarily used in scientific research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diisopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be synthesized through a two-step process. The first step involves the reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with diisopropylcarbodiimide to form an intermediate. This intermediate is then reacted with urea to produce the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is typically produced in research laboratories using the aforementioned synthetic routes. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions

1,1-Diisopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the boron-containing dioxaborolane ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out under mild conditions with solvents like dichloromethane.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted urea derivatives.

Scientific Research Applications

1,1-Diisopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Diisopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with molecular targets through the boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition and other biochemical processes. The compound’s effects are mediated through pathways involving boron chemistry and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diisopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to its combination of a urea moiety with a boron-containing dioxaborolane ring. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H31BN2O3

Molecular Weight

346.3 g/mol

IUPAC Name

1,1-di(propan-2-yl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

InChI

InChI=1S/C19H31BN2O3/c1-13(2)22(14(3)4)17(23)21-16-11-9-10-15(12-16)20-24-18(5,6)19(7,8)25-20/h9-14H,1-8H3,(H,21,23)

InChI Key

HWVCBVWZKJJTKV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.